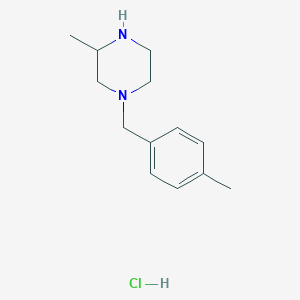

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride

Vue d'ensemble

Description

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is a biomedical molecule used as a research chemical within the pharmaceutical sector . It is a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine . It is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

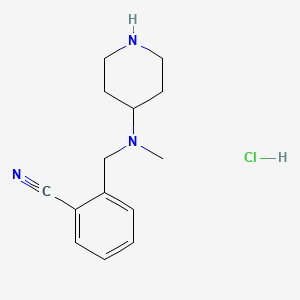

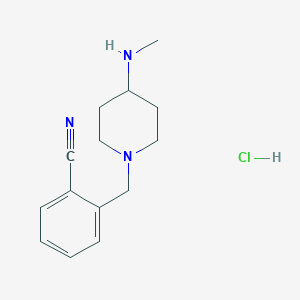

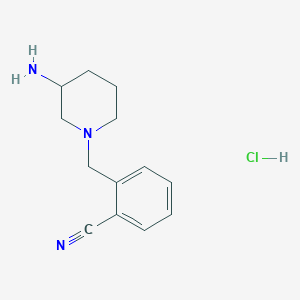

The molecular formula of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is C13H19ClN2O . The molecular weight is 254.762 .Chemical Reactions Analysis

As a synthetic intermediate, 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is used in the synthesis of various pharmaceutical agents . It is particularly used in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .Applications De Recherche Scientifique

Synthesis and Characterization

"3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride" plays a crucial role in the synthesis of new chemical entities with potential therapeutic applications. Marvanová et al. (2016) demonstrated its use in synthesizing new compounds with dual antihypertensive properties, emphasizing the importance of solid-state analytical techniques to determine protonation sites within the piperazine ring Marvanová et al., 2016. Additionally, its structural motif is integral to developing novel 1,4-disubstituted piperazines, which have shown promise as antibacterial agents and HIV-1 entry inhibitors, indicating a wide range of pharmaceutical applications Shroff et al., 2022.

Antimicrobial and Antiviral Activities

The compound's derivatives have been explored for their antimicrobial and antiviral activities. For example, spectroscopic and molecular docking studies on 1-(4-Methylbenzyl) piperazine revealed its potential inhibitory activity against Bacillus cereus, showcasing its relevance in addressing bacterial infections Subashini & Periandy, 2017. Similarly, the synthesis of novel thiadiazole amide derivatives containing piperazine highlighted their inhibitory effects against Xanthomonas campestris, further underscoring the utility of piperazine derivatives in combating resistant pathogenic strains Xia, 2015.

Pharmacological Evaluation

The pharmacological properties of "3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride" and its derivatives have been extensively evaluated. Kumar et al. (2017) focused on synthesizing novel derivatives to assess their antidepressant and antianxiety activities, highlighting the compound's significance in developing new therapeutic agents for mental health conditions Kumar et al., 2017. Additionally, its role in the synthesis of piperazine-2,6-diones, which exhibit antitumor and hypolipidemic activities, further illustrates its versatility in drug discovery and development Mancilla et al., 2002.

Mécanisme D'action

While the specific mechanism of action for 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is not mentioned in the search results, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-1-[(4-methylphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-3-5-13(6-4-11)10-15-8-7-14-12(2)9-15;/h3-6,12,14H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXPZNZDAZURCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)